Pleconaril-d8 (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

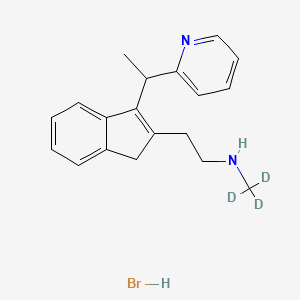

Pleconaril-d8 (Major) is an antiviral drug from the viral capsid inhibitor class . It is manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus . It acts by inhibiting viral replication .

Synthesis Analysis

The core structure of pleconaril, a well-known antienteroviral drug candidate, has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .Molecular Structure Analysis

Pleconaril-d8 (Major) is a small molecule with a chemical formula of C18H18F3N3O3 . It has a molecular weight of 381.349 Da . The molecular structure of Pleconaril-d8 (Major) can be analyzed using ChemDraw .Chemical Reactions Analysis

Pleconaril-d8 (Major) acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses .Physical And Chemical Properties Analysis

Pleconaril-d8 (Major) has a density of 1.3±0.1 g/cm3, a boiling point of 481.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol and a flash point of 244.8±31.5 °C .Aplicaciones Científicas De Investigación

Treatment of Colds Due to Picornaviruses

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

- Pleconaril-d8 (Major) is a novel capsid-binding antiviral that inhibits the replication of most rhinoviruses and enteroviruses . It has been studied for its efficacy and safety in the treatment of colds due to picornaviruses in adults .

Methods of Application or Experimental Procedures

- Pleconaril-d8 (Major) was administered orally in two parallel randomized, double-blind, placebo-controlled trials . The study involved 1363 picornavirus-infected participants .

Results or Outcomes Obtained

- The median time to alleviation of illness was 1 day shorter for pleconaril recipients than for placebo recipients . Cold symptom scores and frequency of picornavirus cultured from nasal mucus specimens were lower among pleconaril recipients by day 2 of treatment .

In-Silico Screening with Neuraminidase of H1N1 Influenza Strain

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

- Pleconaril-d8 (Major) and its novel substituted derivatives have been screened in-silico with neuraminidase of H1N1 influenza strain . This was done to investigate the ability of Pleconaril-d8 (Major) to bind the highly conserved hydrophobic active site of H1N1 Neuraminidase .

Methods of Application or Experimental Procedures

- 310 novel substituted variants of Pleconaril were designed using Chemsketch software and docked into the highly conserved active site of NA using arguslab software .

Results or Outcomes Obtained

Direcciones Futuras

There are currently no vaccines or antivirals against EV-D68 . In this review, the authors discuss recent progress in developing EV-D68 antivirals by targeting different stages of the viral replication cycle . They also provide insights regarding future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials .

Propiedades

IUPAC Name |

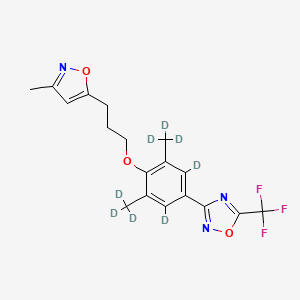

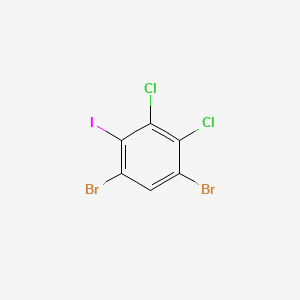

3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOXLKOJHVFTRN-SKJDFIQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858325 |

Source

|

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pleconaril-d8 (Major) | |

CAS RN |

1346602-36-5 |

Source

|

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)